molecular formula C9H8N2O2S2 B13665503 Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate

Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate

Cat. No.: B13665503
M. Wt: 240.3 g/mol
InChI Key: OTYVVTDWXXKIMD-UHFFFAOYSA-N
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Description

Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is a compound belonging to the bithiazole family, which consists of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the cyclization of thiosemicarbazones with α-halocarbonyl compounds or ethyl-α-chloroacetate . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines, depending on the specific reaction.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Biological Activity

Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, and includes relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₈N₂O₂S₂
  • Molecular Weight : 224.29 g/mol
  • CAS Number : 80337-72-0

This compound belongs to the thiazole family, which is known for its pharmacological potential due to the thiazole ring's ability to interact with various biological targets.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of microbial pathogens.

Case Studies

  • Antibacterial Activity :
    • In a study evaluating various thiazole derivatives, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 50 to 200 μg/mL. This activity was lower than that of standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) but indicates potential for further development .
  • Antifungal Activity :
    • The compound showed promising antifungal activity against Candida albicans, with an MIC of approximately 25 μg/mL, comparable to fluconazole (MIC = 20 μg/mL). This suggests that the compound could be a candidate for antifungal drug development .

Anticancer Activity

Research has shown that this compound possesses anticancer properties.

Cytotoxicity Studies

In vitro studies using the MTT assay on liver carcinoma cell lines (HEPG2) demonstrated that the compound exhibits cytotoxic effects with an IC₅₀ value of approximately 30 μM. This indicates that it can reduce cell viability significantly compared to control groups treated with doxorubicin .

Table of Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Reference
This compoundHEPG230
DoxorubicinHEPG20.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : The presence of methyl groups at positions 2' and 4' enhances lipophilicity and biological activity.
  • Thiazole Ring : The thiazole moiety is essential for interaction with biological targets such as enzymes involved in microbial resistance mechanisms .

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-5-10-6(3-14-5)8-11-7(4-15-8)9(12)13-2/h3-4H,1-2H3

InChI Key

OTYVVTDWXXKIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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